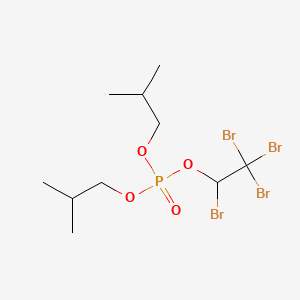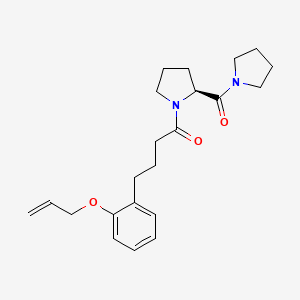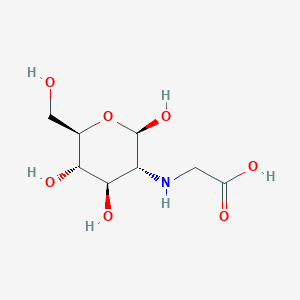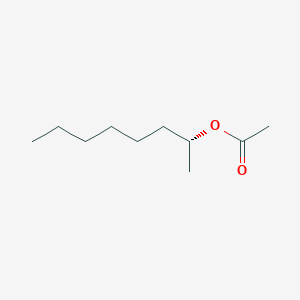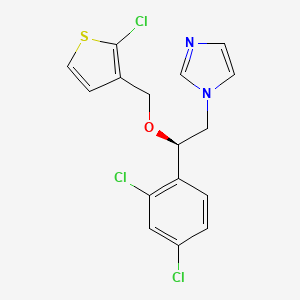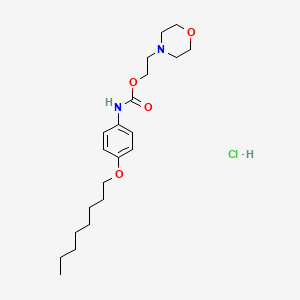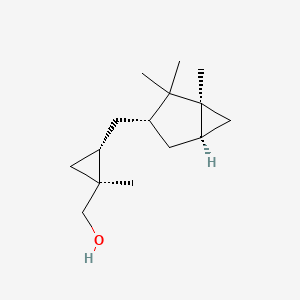
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride is a chemical compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique molecular configuration allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of diethylamine with an appropriate ester, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as distillation and crystallization are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-3-methylpentanoate;hydrochloride
Uniqueness
Compared to similar compounds, 2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride exhibits unique properties due to its specific molecular structure. This uniqueness allows it to participate in distinct chemical reactions and exhibit particular biological activities that are not observed in its analogs .
Propriétés
Numéro CAS |
95220-07-8 |
|---|---|
Formule moléculaire |
C18H36ClNO3 |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2-cyclohexyl-3-hydroxy-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C18H35NO3.ClH/c1-5-19(6-2)12-13-22-18(21)16(17(20)14(3)4)15-10-8-7-9-11-15;/h14-17,20H,5-13H2,1-4H3;1H |
Clé InChI |
ABOFVVYRBVDIJD-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1CCCCC1)C(C(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



